molecular formula C19H21F3N4O2 B2689666 N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 1903048-24-7

N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2689666
CAS No.: 1903048-24-7
M. Wt: 394.398
InChI Key: HRDHLFIMQHDMSJ-UHFFFAOYSA-N
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Description

N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyrimidinone ring, a piperidine moiety, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrimidinone core. One common approach is the reaction of 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl with piperidin-4-ylamine under controlled conditions to form the intermediate piperidine-pyrimidinone structure. Subsequently, the trifluoromethylphenyl group is introduced through a nucleophilic substitution reaction with 2-(3-(trifluoromethyl)phenyl)acetyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of catalysts and solvents optimized for industrial processes can enhance the yield and purity of the final product. Continuous flow chemistry and other advanced techniques may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: Formation of hydroxyl groups or carbonyl compounds.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Introduction of various substituents, leading to derivatives with different functional groups.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activity has been studied for potential therapeutic effects, such as anti-inflammatory and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly for conditions related to inflammation and cancer.

  • Industry: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-N'-phenylguanidine: This compound shares a similar pyrimidinone core but differs in its substituents and functional groups.

  • 2-(2-Butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N'-dimethylurea: Another related compound with variations in the side chains and functional groups.

Uniqueness: N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-(3-(trifluoromethyl)phenyl)acetamide stands out due to its trifluoromethylphenyl group, which imparts unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O2/c1-12-9-16(27)25-18(23-12)26-7-5-15(6-8-26)24-17(28)11-13-3-2-4-14(10-13)19(20,21)22/h2-4,9-10,15H,5-8,11H2,1H3,(H,24,28)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDHLFIMQHDMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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